molecular formula C26H18BrNO3 B2527221 N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide CAS No. 307326-26-7

N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide

Cat. No.: B2527221
CAS No.: 307326-26-7
M. Wt: 472.338
InChI Key: XCDSNAUCBZJMMS-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide is a synthetic benzamide derivative intended for research and development purposes. This compound is part of a family of brominated and benzoylated aromatic amides, which are privileged structures in medicinal chemistry for discovering new bioactive molecules . Research Applications & Potential: While the specific biological profile of this compound is under investigation, structurally similar molecules are frequently explored as key intermediates in organic synthesis and as potential inhibitors for various enzymes . Related compounds have shown significant research value in areas such as metabolic disease studies, where benzamide and benzothiazine derivatives have been investigated as potent alpha-glucosidase and alpha-amylase inhibitors for anti-diabetic research . The presence of both benzoyl and phenoxy substituents on the benzamide core suggests potential for interaction with a variety of biological targets, making it a candidate for high-throughput screening and structure-activity relationship (SAR) studies in drug discovery campaigns. Quality & Handling: Supplied as a high-purity solid for research use only. This product is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Specific analytical data, including HPLC, NMR, and mass spectrometry, can be provided upon request.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18BrNO3/c27-19-15-16-23(22(17-19)25(29)18-9-3-1-4-10-18)28-26(30)21-13-7-8-14-24(21)31-20-11-5-2-6-12-20/h1-17H,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDSNAUCBZJMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 2-phenoxybenzoic acid, undergoes bromination to introduce a bromine atom at the 4-position of the phenyl ring.

    Benzoylation: The brominated intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine to form the benzoyl derivative.

    Amidation: The final step involves the reaction of the benzoyl derivative with 2-aminobenzamide under appropriate conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Crystallographic Properties

Several benzamide derivatives share structural motifs with the target compound but differ in substituents, leading to distinct crystallographic and electronic profiles:

Compound Name Substituents Molecular Formula Key Structural Features Reference
N-(2-Benzoyl-4-bromophenyl)-2-phenoxybenzamide 2-benzoyl, 4-bromo, 2-phenoxy C₂₆H₁₈BrNO₃ Asymmetric unit contains two molecules; planar benzamide core with bromine-induced polarity .
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide 4-bromo, 4-methoxy, 2-nitro C₁₄H₁₁BrN₂O₄ Methoxy and nitro groups enhance hydrogen bonding; lower R-factor (0.049) vs. target compound .
N-(3-Nitrophenyl)-2-phenoxybenzamide (3k) 3-nitro, 2-phenoxy C₁₉H₁₄N₂O₄ Nitro group increases acidity; phenoxy group contributes to π-stacking interactions .
N-(4-Bromo-2-fluorophenyl)-2,4-bis(methoxy)benzamide 4-bromo, 2-fluoro, 2,4-dimethoxy C₁₅H₁₃BrFNO₃ Fluorine and methoxy groups improve solubility; molar mass 354.17 g/mol .

Key Observations :

  • Bromine substituents (as in the target compound and 4MNB) enhance crystallinity and thermal stability compared to nitro or methoxy analogues .
  • Electron-withdrawing groups (e.g., nitro in 3k) increase electrophilicity, while electron-donating groups (e.g., methoxy in 4MNB) improve solubility .
Spectroscopic and Reactivity Profiles

NMR and fluorescence studies highlight differences in electronic environments:

  • Target Compound : Expected downfield shifts in ¹H-NMR for aromatic protons due to bromine’s deshielding effect (similar to 4-bromo-N-(2-fluorophenyl) derivatives ).
  • N-(3-Nitrophenyl)-2-phenoxybenzamide (3k): Distinct ¹H-NMR peaks at δ 8.2–8.5 ppm for nitro-associated protons, absent in brominated analogues .
  • BZD Derivatives (e.g., 4-chloro-N-(2-phenyl-thiazolidin-3-yl)-2-phenoxybenzamide): Thiazolidine rings introduce additional ¹³C-NMR signals near 60–70 ppm for sulfur-containing carbons, absent in the target compound .

Reactivity :

  • The target compound’s benzoyl group may undergo nucleophilic substitution at the bromine site, a reactivity shared with 4-bromo-N-(2-chloro-6-fluorophenyl) analogues .
  • Methoxy or nitro substituents (as in 4MNB or 3k) redirect reactivity toward electrophilic aromatic substitution .

Biological Activity

N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzoyl group and a phenoxybenzamide moiety. Its chemical formula is C21H18BrN1O3C_{21}H_{18}BrN_{1}O_{3}, which contributes to its diverse biological activities. The presence of the bromine atom and the phenoxy group enhances its interaction with biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function by:

  • Inhibiting Enzymatic Activity : The compound may inhibit certain enzymes involved in cancer cell proliferation or microbial resistance pathways.
  • Modulating Receptor Activity : It could bind to receptors that play a role in cellular signaling, leading to altered cellular responses.

Ongoing studies are aimed at elucidating the precise molecular pathways involved in its action.

Biological Activity Overview

The following table summarizes key findings related to the biological activities of this compound:

Activity Type Effect Reference
AntimicrobialInhibits growth of bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways

Case Studies

Several studies have investigated the efficacy of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound showed significant inhibitory effects against various bacterial strains, suggesting potential use as an antimicrobial agent. The mechanism involved disruption of bacterial cell wall synthesis and function.
  • Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in several cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death.
  • Enzyme Interaction Studies : Research has also highlighted its role as an enzyme inhibitor, particularly targeting enzymes that contribute to cancer cell metabolism. This inhibition can starve cancer cells of necessary nutrients, thus slowing their growth.

Research Findings

Recent investigations into this compound have revealed:

  • Synergistic Effects : When used in combination with other therapeutic agents, this compound exhibited enhanced efficacy against resistant strains of bacteria and various cancer types.
  • Safety Profile : Preliminary toxicity assessments indicate that the compound has a favorable safety profile, with low cytotoxicity observed in normal cell lines compared to cancerous ones.

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